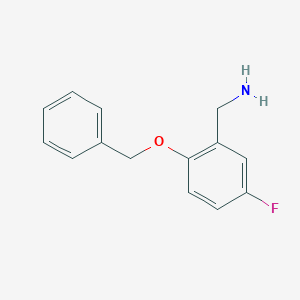![molecular formula C14H14N2 B111140 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine CAS No. 109966-30-5](/img/structure/B111140.png)
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine
Vue d'ensemble
Description
“6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine” is a chemical compound with the linear formula C14H14N2 . It has a molecular weight of 210.28 . The compound is typically stored at +4°C and is available in a colorless to orange solid form .
Molecular Structure Analysis
The dihedral angle between the heterocyclic ring system and the phenyl ring in “6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine” is 45.8 (5)° . This suggests that the molecule is not planar and has a certain degree of three-dimensionality.
Physical And Chemical Properties Analysis
“6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine” is a colorless to orange solid . It has a molecular weight of 210.28 and a linear formula of C14H14N2 .
Applications De Recherche Scientifique
Chemical Properties and Identification
“6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine” is a chemical compound with the CAS Number: 109966-30-5. It has a molecular weight of 210.28 and its IUPAC name is 6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine . The compound is a colorless to orange solid .
Synthesis of Quinolone Antibiotic Moxifloxacin
The compound is a key intermediate in the synthesis of the quinolone antibiotic moxifloxacin . Moxifloxacin is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria. It functions by inhibiting DNA gyrase, a type II topoisomerase, and topoisomerase IV, which is an enzyme necessary to separate replicated DNA, thereby inhibiting cell division .
Crystallographic Studies
The compound has been studied using crystallography . In the crystal structure of the compound, the dihedral angle between the heterocyclic ring system and the phenyl ring is 45.8 (5)°. Weak intermolecular C—H N hydrogen bonding is present in the crystal structure .
Propriétés
IUPAC Name |
6-benzyl-5,7-dihydropyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16/h1-8H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVMWHGYSCHZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364043 | |
| Record name | 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine | |
CAS RN |
109966-30-5 | |
| Record name | 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the phenyl ring relative to the heterocyclic ring system in 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione?
A1: The phenyl ring is not coplanar with the heterocyclic ring system. Instead, it is twisted at a dihedral angle of 45.8° relative to the heterocyclic system. []
Q2: Does 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione exhibit any intermolecular interactions in its crystal structure?
A2: Yes, the crystal structure of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione shows weak intermolecular C—H⋯N hydrogen bonding. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




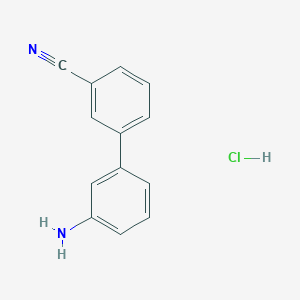
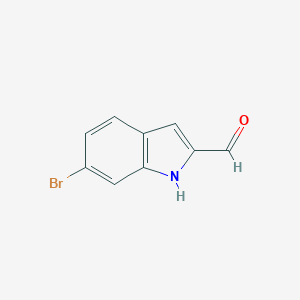
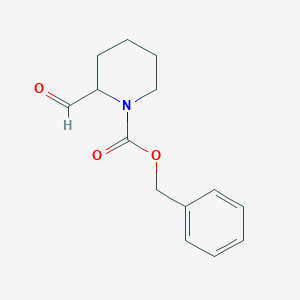
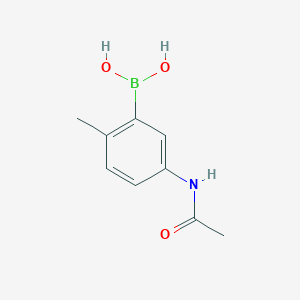
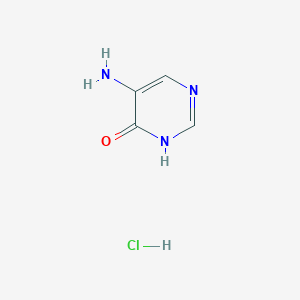
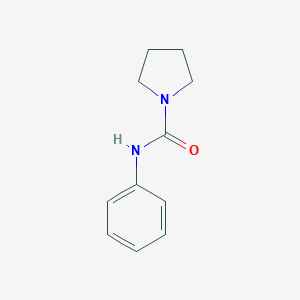
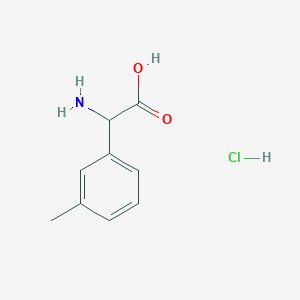
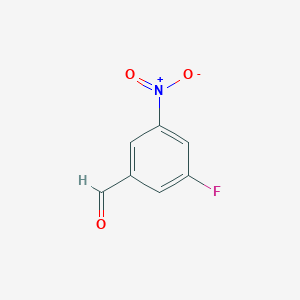



![2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B111123.png)
